molecular formula C6H4BrFO B123259 5-Bromo-2-fluorophenol CAS No. 112204-58-7

5-Bromo-2-fluorophenol

Cat. No.: B123259
CAS No.: 112204-58-7
M. Wt: 191 g/mol
InChI Key: YPTHSYKJDRMAJY-UHFFFAOYSA-N
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Description

5-Bromo-2-fluorophenol: is an organic compound with the molecular formula C6H4BrFO . It is a halogenated phenol, characterized by the presence of both bromine and fluorine atoms attached to a benzene ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry .

Mechanism of Action

Target of Action

5-Bromo-2-fluorophenol is an aryl fluorinated building block It’s known that it’s used for the preparation of reaction intermediates required for the synthesis of polycyclic 5-ht3 and 5-ht4 antagonists . These antagonists target the 5-HT3 and 5-HT4 receptors, which play crucial roles in the serotonin system in the brain.

Mode of Action

It’s known to be used in the nucleophilic substitution of the 2,2′,4,4′-tetrabromodiphenyl iodonium chloride (iodyl salt) . This suggests that it might interact with its targets through a nucleophilic substitution mechanism.

Biochemical Pathways

Given its use in the synthesis of 5-ht3 and 5-ht4 antagonists , it can be inferred that it might influence the serotonin system in the brain.

Pharmacokinetics

Some calculated chemistry data suggest that it has a high gi absorption and is bbb permeant . This indicates that it can be absorbed in the gastrointestinal tract and can cross the blood-brain barrier, which is crucial for its potential effects on the brain.

Result of Action

Given its use in the synthesis of 5-ht3 and 5-ht4 antagonists , it can be inferred that it might have effects related to the modulation of the serotonin system in the brain.

Action Environment

It’s recommended to store the compound in a sealed container in a cool, dry place, ensuring good ventilation or exhaust in the workspace . This suggests that environmental factors such as temperature, humidity, and ventilation might influence its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluorophenol typically involves the halogenation of phenol derivatives. One common method is the bromination of 2-fluorophenol using bromine in the presence of a catalyst such as iron powder. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar halogenation reactions. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques .

Scientific Research Applications

Chemistry: 5-Bromo-2-fluorophenol is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of complex molecules through cross-coupling reactions and other synthetic transformations .

Biology: In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays. Its halogenated structure makes it useful for investigating the effects of halogenation on biological activity .

Medicine: The compound is explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting specific enzymes or receptors. Its unique structure allows for the design of molecules with improved pharmacokinetic properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, dyes, and other functional materials .

Comparison with Similar Compounds

  • 2-Bromo-5-fluorophenol
  • 4-Bromo-2-fluorophenol
  • 2-Fluoro-5-bromophenol

Comparison: 5-Bromo-2-fluorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its isomers, it may exhibit different reactivity and biological activity, making it suitable for specific applications in synthesis and research .

Properties

IUPAC Name

5-bromo-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTHSYKJDRMAJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10149959
Record name Phenol, 5-bromo-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10149959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112204-58-7
Record name Phenol, 5-bromo-2-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112204587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 5-bromo-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10149959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-fluorophenol
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Synthesis routes and methods I

Procedure details

A solution of 5-bromo-2-fluorobenzeneboronic acid (25 g, 114 mmol) in tetrahydrofuran was treated with hydrogen peroxide (7.8 ml of a 35 wt % solution in water) then with sodium hydroxide (1.4 ml of a 4N solution in water). A mild exotherm caused the internal temperature to reach 40° C. This mixture was left to stir at ambient temperature for 14 h then treated with manganese dioxide (200 mg) and stirring was continued for 90 min before filtering the reaction (GF/A filter paper). The filtrate was concentrated on a rotary evaporator and the residue partitioned between ether (400 ml) and water. The organics were washed with more water and brine, and dried over anhydrous magnesium sulphate. Filtration and evaporation to dryness afforded 5-bromo-2-fluorophenol (19.7 g, 90%) as a colourless liquid: δH (400 MHz, d6-DMSO) 6.93-6.97 (1H, m), 7.09-7.14 (2H, m), 10.36 (1H, br).
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Synthesis routes and methods II

Procedure details

To a solution of 2,2,6,6-tetramethyl piperidine (5.6 mL, 33.2 mmol) in THF at −20° C. was added n-BuLi (1.6 M in hexanes, 18.8 mL, 30 mmol). The mixture was stirred at −20° C. for 10 min before it was cooled to −78° C. 1-Bromo-4-flurobenzene (2.95 mL, 27 mmol) was added over 10 min and the mixture was stirred at −78° C. for 2.0 h before trimethyl borate (6.0 mL, 54 mmol) was added. The mixture was stirred at −78° C. for 30 min and then at rt for 2.0 h. After it was cooled back to 0° C., glacial acetic acid (4.86 mL, 81 mmol) was added and stirred for 30 min, followed by addition of 30% H2O2 (4.86 mL, 81 mmol). The mixture was stirred at rt for 24 h, quenched by addition of MnO2 (40 mg). After stirring at rt for 30 min, the cloudy solution was filtered through a pad of wet Celite® and extracted with EtOAc. The EtOAc layer was washed with aquous NaHSO3, brine and dried over Na2SO4. The crude residue was purified by flash column chromatography (EtOAc:hexanes=1:5) to give 4.4 g (85%) of 23A as a liquid. 1H NMR (400 MHz, CDCl3) δ ppm 5.39 (s, 1H) 6.90-6.98 (m, 2H) 7.14 (dd, J=8.13, 1.98 Hz, 1H).
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5.6 mL
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85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-fluorophenol
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5-Bromo-2-fluorophenol
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Reactant of Route 4
5-Bromo-2-fluorophenol
Reactant of Route 5
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5-Bromo-2-fluorophenol
Reactant of Route 6
5-Bromo-2-fluorophenol

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